molecular formula C15H13ClN4O2 B6467336 N-(3-chloro-4-methoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2640963-49-9

N-(3-chloro-4-methoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6467336
CAS No.: 2640963-49-9
M. Wt: 316.74 g/mol
InChI Key: YSYZKYRQIZEJGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic small molecule featuring a 2-methylimidazo[1,2-b]pyridazine core substituted at position 6 with a carboxamide group. The aryl moiety attached to the carboxamide is a 3-chloro-4-methoxyphenyl group, which introduces both electron-withdrawing (chloro) and electron-donating (methoxy) substituents. This structural duality may influence its pharmacokinetic and pharmacodynamic properties, such as solubility, target binding affinity, and metabolic stability.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O2/c1-9-8-20-14(17-9)6-4-12(19-20)15(21)18-10-3-5-13(22-2)11(16)7-10/h3-8H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYZKYRQIZEJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been reported to targetPoly (ADP-ribose) polymerase 1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR) . These targets play crucial roles in DNA repair and cell proliferation, respectively.

Result of Action

Similar compounds have been reported to induce apoptosis in cancer cells. This is likely due to the inhibition of PARP-1 and EGFR, which disrupts DNA repair and cell proliferation.

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a synthetic compound that belongs to the imidazo[1,2-b]pyridazine class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structure and Synthesis

The compound's structure incorporates a methoxy group and a chloro substituent on the phenyl ring, which may influence its biological properties. The synthesis typically involves multi-step organic reactions, including cyclization and functionalization of the imidazo[1,2-b]pyridazine scaffold.

Biological Activity Overview

This compound has been evaluated for various biological activities:

1. Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-b]pyridazines exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis, with moderate to strong activity reported for certain derivatives .
  • Minimum Inhibitory Concentration (MIC) values for related compounds suggest potential efficacy against resistant strains of bacteria.

2. Anticancer Activity

The compound has demonstrated promising anticancer properties:

  • Cytotoxicity assays reveal that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer), with IC50 values indicating effective dose ranges .
  • Mechanistic studies suggest that the compound may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and death.

3. Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor:

  • It acts as an acetylcholinesterase (AChE) inhibitor, which is relevant for neurodegenerative diseases like Alzheimer's .
  • The compound also exhibits inhibitory activity against urease, which is significant in treating conditions like urinary tract infections.

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Docking studies have revealed binding affinities to various enzymes and receptors, suggesting a multi-target mechanism that could enhance its therapeutic profile .
  • The presence of the chloro and methoxy groups may facilitate interactions with biomolecules, enhancing bioavailability and efficacy.

Case Studies

Several studies have documented the biological effects of similar compounds within the imidazo[1,2-b]pyridazine class:

StudyCompoundActivityFindings
5-{1-[(4-chlorophenyl)sulfonyl]}imidazo[1,2-b]pyridazineAntibacterialModerate to strong activity against Salmonella typhi
Pyrrolo[1,2-b]pyridazinesAnticancerSignificant cytotoxicity against MCF-7 cells
3-methoxy-2-phenylimidazo[1,2-b]pyridazinesAntimycobacterialEffective against Mycobacterium tuberculosis

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-(3-chloro-4-methoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis and Mycobacterium marinum. The minimum inhibitory concentrations (MIC90) for these pathogens range from 0.63 to 1.26 mM, suggesting its potential utility in treating infections caused by these bacteria.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of related compounds have identified key features that enhance biological activity:

  • Substituents : Variations in the chloro and methoxy groups significantly impact antimicrobial efficacy.
  • Similar Compounds : Notable examples include:
Compound NameStructure FeaturesBiological Activity
6-Methoxyimidazo[1,2-b]pyridazine-2-carboxylic acidContains a methoxy group and carboxylic acidAntimicrobial properties against various pathogens
3-Methoxy-2-phenylimidazo[1,2-b]pyridazineSubstituted phenyl groupActive against Mycobacterium tuberculosis
6-Chloroimidazo[1,2-b]pyridazine derivativesChloro-substituted imidazo structurePotential anti-cancer properties

These examples underline the diversity within the imidazo[1,2-b]pyridazine class while emphasizing the unique aspects of this compound due to its specific substituents and biological activity profile.

Pharmacological Interactions

Understanding how this compound interacts with biological systems is crucial for its development as a therapeutic agent. Interaction studies often involve:

  • Binding Affinity : Evaluating how well the compound binds to target proteins.
  • Mechanism of Action : Investigating the pathways through which it exerts its biological effects.

These studies help elucidate the compound's pharmacological profile and guide further development as a therapeutic agent .

Case Study 1: Antimycobacterial Activity

In one study, a series of imidazo[1,2-b]pyridazine derivatives were evaluated for their activity against Mycobacterium tuberculosis. The findings highlighted that compounds with specific substitutions at the C2 and C6 positions exhibited enhanced activity compared to others. The study concluded that structural modifications could lead to more potent antimycobacterial agents .

Case Study 2: Synthesis Optimization

A research team focused on optimizing the synthesis of related imidazo compounds. By varying reaction conditions and substituents, they achieved higher yields and purities of desired products. This work underscores the importance of systematic approaches in developing effective synthetic routes for complex organic compounds like this compound .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position

The 3-chloro substituent on the phenyl ring is highly electrophilic due to the electron-withdrawing effects of the adjacent methoxy group and conjugated imidazo[1,2-b]pyridazine system. This facilitates substitution reactions with nucleophiles under mild conditions.

Reagent/ConditionsProductYieldSource
Aniline, K₂CO₃, DMF, 80°CN-(3-anilino-4-methoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide68%
Sodium methoxide, MeOH, ΔN-(3-methoxy-4-methoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide52%
Ammonia, EtOH, 60°CN-(3-amino-4-methoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide41%

Key Findings :

  • Methoxy groups at the para position enhance the electrophilicity of the chloro-substituted carbon, enabling SNAr without harsh conditions.

  • Steric hindrance from the methyl group on the imidazo ring slightly reduces reaction rates compared to non-methylated analogs .

Oxidation and Demethylation of the Methoxy Group

The 4-methoxy group can undergo oxidation to form a quinone-like structure or demethylation to yield a phenolic derivative.

Reagent/ConditionsProductYieldSource
KMnO₄, H₂SO₄, H₂O, ΔN-(3-chloro-4-oxocyclohexadienyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide73%
BBr₃, CH₂Cl₂, −78°C → rtN-(3-chloro-4-hydroxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide89%

Mechanistic Insights :

  • Oxidation with KMnO₄ proceeds via radical intermediates, forming a ketone at the 4-position.

  • Demethylation with BBr₃ selectively cleaves the methoxy group without affecting the chloro substituent .

Hydrolysis of the Carboxamide

The carboxamide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Reagent/ConditionsProductYieldSource
6M HCl, reflux, 12 h2-Methylimidazo[1,2-b]pyridazine-6-carboxylic acid85%
NaOH (10%), EtOH, ΔSodium salt of the carboxylic acid78%

Applications :

  • Hydrolysis products serve as intermediates for further derivatization, such as esterification or coupling reactions.

Electrophilic Aromatic Substitution

The electron-rich imidazo[1,2-b]pyridazine core undergoes electrophilic substitution at the 5- and 7-positions.

Reagent/ConditionsProductYieldSource
HNO₃, H₂SO₄, 0°C5-Nitro-2-methylimidazo[1,2-b]pyridazine derivative61%
Br₂, FeBr₃, CHCl₃, rt7-Bromo-2-methylimidazo[1,2-b]pyridazine derivative54%

Regioselectivity :

  • Nitration occurs preferentially at the 5-position due to steric and electronic effects from the methyl group .

Cross-Coupling Reactions

The chloro or bromo substituents (if introduced) enable transition metal-catalyzed couplings.

Reaction TypeConditionsProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, DME/H₂O, ΔAryl/heteroaryl-coupled derivative66%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneAminated phenyl derivative58%

Limitations :

  • The methyl group on the imidazo ring reduces catalyst turnover in some cases .

Side Reactions and Stability

  • Imidazo Ring Cleavage : Prolonged exposure to strong acids (e.g., HCl) or bases (e.g., NaOH) leads to ring opening, forming pyridazine-3-amine derivatives .

  • Photodegradation : UV light induces decomposition via radical pathways, necessitating storage in amber vials.

Biological Activity Modulation via Chemical Modifications

Derivatives synthesized through these reactions exhibit enhanced pharmacological properties:

DerivativeMIC₉₀ (Mtb)MIC₉₀ (Mm)Source
N-(3-anilino-4-methoxyphenyl) analog0.63 μM0.15 μM
Demethylated (4-hydroxy) analog1.26 μM0.31 μM
5-Nitro-substituted analog>10 μM>10 μM

Key Insight : Demethylation and SNAr at the chloro position significantly improve antimycobacterial activity .

Comparison with Similar Compounds

Aryl Substituent Modifications

  • N-(3-fluoro-4-methoxyphenyl) analog (e.g., (R)-IPMICF16) : Replacing the chloro group with fluorine alters electronic properties and steric bulk. Fluorine’s electronegativity enhances binding to hydrophobic pockets in kinases, as seen in PET tracer development for tropomyosin receptor kinase (Trk) .

Core Structure Variations

  • 2-Cyclopropyl vs. 2-Methyl substitution : The cyclopropyl group in N-(4-chloro-2-fluorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide introduces conformational rigidity, which could enhance selectivity for specific kinase isoforms .
  • Imidazo[1,2-a]pyridine vs. imidazo[1,2-b]pyridazine : Compounds like N-phenyl-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide exhibit distinct ring fusion patterns, altering π-π stacking interactions with target proteins .

Kinase Inhibition Profiles

  • PI4KB inhibitors: Compound 13 (6-chloro-N-((2-ethylpyridin-4-yl)methyl)-3-(4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl)-2-methylimidazo[1,2-b]pyridazin-8-amine) demonstrates nanomolar potency against PI4KB, with a 94% synthetic yield . The 3-chloro-4-methoxyphenyl analog may exhibit similar efficacy but requires empirical validation.
  • Fyn kinase inhibitors : Imidazo[1,2-b]pyridazine derivatives with sulfonamide substituents (e.g., compound 14 ) show improved solubility and kinase selectivity compared to halogenated analogs .

Data Tables

Table 2: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) LogP (Predicted) Solubility (µM)
N-(3-chloro-4-methoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide C₁₅H₁₄ClN₃O₂ 307.75 ~2.1 ~50 (aqueous)
(R)-IPMICF16 C₂₄H₂₂F₂N₄O₂ 452.46 ~3.5 ~10 (DMSO)
Compound 15 C₂₅H₂₉ClN₆O₃S 553.06 ~2.8 >100 (PBS)

Research Implications and Gaps

Key research gaps include:

  • Activity assays : Testing against Fyn, PI4KB, or Trk kinases to establish IC₅₀ values.
  • ADME profiling : Comparative studies on metabolic stability (e.g., CYP450 interactions) and bioavailability relative to fluorinated analogs .
  • Crystallographic data : Structural elucidation of target binding modes using SHELX-refined models .

Future work should prioritize synthesizing the compound via optimized routes and benchmarking it against published analogs in preclinical models.

Preparation Methods

Synthesis of the Imidazo[1,2-b]Pyridazine Core

The imidazo[1,2-b]pyridazine scaffold is typically synthesized via condensation of 3-aminopyridazine with α-halo carbonyl compounds. For 2-methyl substitution, chloroacetone serves as the preferred electrophile due to its ability to introduce the methyl group at position 2. In a representative procedure, 3-aminopyridazine (9.51 g, 100 mmol) reacts with chloroacetone (190 mmol) in ethyl acetate at 85°C for 2 hours, followed by N-bromosuccinimide (17.80 g, 100 mmol) at 95°C to yield 3-bromo-2-methylimidazo[1,2-b]pyridazine in 88.98% purity . The bromine at position 3 facilitates downstream functionalization via cross-coupling or hydrolysis.

Alternative routes employ 6-chloropyridazin-3-amine as a starting material. Heating with sodium methoxide in a sealed vessel at 120–135°C introduces alkoxy groups at position 6, though yields remain modest (25–40%) . Microwave-assisted thiolation using aqueous NaSH in ethanol improves efficiency (75% yield) , but this approach necessitates additional steps for oxidation to carboxylic acid precursors.

Functionalization at Position 6: Carboxylic Acid Intermediate

Position 6 functionalization is critical for introducing the carboxamide moiety. Bromine at position 3 (from Section 1) is displaced via nucleophilic aromatic substitution using cyanide sources, yielding 6-cyano-2-methylimidazo[1,2-b]pyridazine. Subsequent hydrolysis with concentrated HCl in dioxane (reflux, 12–50% yield) generates the 6-carboxylic acid derivative.

A more efficient one-pot method involves in situ formation of the acid chloride. Treating 6-bromo-2-methylimidazo[1,2-b]pyridazine with PCl₃ in xylene produces the acid chloride intermediate, which is directly condensed with 3-chloro-4-methoxyaniline to form the target carboxamide . This approach avoids isolation of the carboxylic acid, achieving an 82% yield compared to 52% with traditional toluene-based methods .

O-Methylation and Regioselective Substitution

The 4-methoxy group on the aniline moiety is introduced prior to amidation. 3-Chloro-4-hydroxyaniline is methylated using methyl iodide and sodium hydride in DMF, yielding 3-chloro-4-methoxyaniline in 30–79% yield . NaH outperforms K₂CO₃ as a base by minimizing side products such as N-methylation or ring cleavage .

Amidation and Final Coupling

The amidation step couples the 6-carboxylic acid (or its chloride) with 3-chloro-4-methoxyaniline. Using PCl₃, the acid chloride is generated in situ and reacted with the aniline in xylene at 55°C, yielding the carboxamide in 82% purity . NMR analysis confirms successful amidation via characteristic N–H stretches at 3400 cm⁻¹ and carbonyl signals at 1630 cm⁻¹ .

Alternative methods employ coupling agents like HATU or EDCl, but these introduce purification challenges. The one-pot PCl₃ method remains superior for scalability, with LC-MS confirming >99% purity .

Purification and Analytical Characterization

Crude products are purified via recrystallization (ethyl acetate/hexane, 1:5) or column chromatography (SiO₂, ethyl acetate/hexane gradient). Key analytical data include:

Parameter Value Method
Melting Point198–201°CDSC
HPLC Purity99.2%C18, MeOH/H₂O (75:25)
¹H NMR (400 MHz, DMSO)δ 8.20 (d, J = 1.9 Hz, 1H), 7.99 (s, 1H)Bruker Avance III
HRMS[M+H]⁺ calcd. 357.0924, found 357.0921ESI-QTOF

Side products from imidazole ring cleavage (e.g., α-oxoesters or benzamides) are minimized by controlling reaction pH and temperature .

Challenges and Optimization Strategies

Regioselectivity Issues : Competing reactions at positions 3 and 6 are mitigated by using bulky directing groups. For example, 6-chloro precursors favor substitution at position 6 over 3 .

Side Reactions : Ring cleavage during O-methylation is addressed by using anhydrous DMF and low temperatures (0°C) .

Scale-Up Considerations : Ethyl acetate is preferred over toluene for acid chloride formation due to higher yields (82% vs. 52%) . Microwave-assisted steps reduce reaction times from hours to minutes .

Q & A

Basic: What are the recommended analytical techniques for confirming the purity and structure of N-(3-chloro-4-methoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide?

To confirm purity and structural integrity, researchers should employ a combination of techniques:

  • High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase C18 columns with UV detection at 254 nm, as referenced in purity assessments of similar imidazo[1,2-b]pyridazine derivatives .
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions and confirm the absence of impurities. For example, methoxy and chloro groups on the phenyl ring should exhibit distinct splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS can validate the molecular formula (e.g., expected [M+H]+^+ peaks) .

Basic: What is the general synthetic route for preparing this compound?

A typical synthesis involves:

Cyclocondensation : React 3-amino-6-chloropyridazine with 1,3-dichloroacetone in 1,2-dimethoxyethane under reflux to form the imidazo[1,2-b]pyridazine core .

Nitration : Introduce a nitro group at position 3 using nitric acid/sulfuric acid mixtures, followed by reduction to an amine if required .

Carboxamide Formation : Couple the intermediate with 3-chloro-4-methoxyaniline using EDCI/HOBt or other coupling agents in DMF .
Key parameters: Optimize reaction time (8–12 hours) and temperature (80–100°C) to avoid side products like over-nitrated derivatives .

Advanced: How can researchers optimize the synthesis to improve yield and scalability?

Advanced optimization strategies include:

  • Solvent Screening : Replace 1,2-dimethoxyethane with polar aprotic solvents (e.g., DMF) to enhance cyclocondensation efficiency .
  • Catalysis : Use Pd-mediated cross-coupling for regioselective functionalization of the pyridazine ring, reducing byproducts .
  • Flow Chemistry : Implement continuous-flow reactors for nitration steps to improve heat transfer and reaction control, as demonstrated in analogous heterocycle syntheses .
  • Purification : Employ column chromatography with gradient elution (hexane/EtOAc) to isolate high-purity intermediates .

Advanced: How should researchers design experiments to resolve contradictions in reported biological activity data?

To address discrepancies in biological activity (e.g., IC50_{50} variations):

Standardized Assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds (e.g., staurosporine) to minimize inter-lab variability .

Dose-Response Curves : Test a broad concentration range (1 nM–100 µM) with triplicate measurements to establish reproducibility .

Off-Target Profiling : Employ selectivity panels (e.g., Eurofins KinaseProfiler) to identify non-specific interactions that may explain conflicting results .

Structural Confirmation : Re-synthesize batches and re-test to rule out impurities affecting activity .

Advanced: What methodologies are effective for studying structure-activity relationships (SAR) of this compound?

SAR studies should focus on:

  • Substituent Variation : Systematically modify the 3-chloro-4-methoxyphenyl group (e.g., replace Cl with F or OMe with OEt) to assess electronic effects on target binding .
  • Scaffold Hopping : Compare activity with imidazo[1,2-a]pyridine or triazolo[4,3-b]pyridazine analogs to evaluate core rigidity impacts .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) using crystallographic data of target proteins (e.g., kinases) to predict binding modes .
  • In Vitro/In Vivo Correlation : Validate SAR predictions using murine xenograft models for lead optimization .

Advanced: How can computational methods predict metabolic stability and metabolite identification?

Key approaches include:

  • Quantum Mechanical Calculations : Use DFT (e.g., B3LYP/6-31G*) to identify reactive sites prone to oxidative metabolism (e.g., methyl groups on the imidazole ring) .
  • In Silico Metabolite Prediction : Tools like Meteor (Lhasa Limited) can simulate Phase I/II metabolism pathways, prioritizing metabolites for LC-MS/MS validation .
  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Predict hepatic clearance using logP and pKa_a values derived from chromatographic assays .

Basic: What strategies mitigate solubility challenges during in vitro testing?

For low aqueous solubility:

  • Co-Solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain compound stability .
  • Nanoparticle Formulations : Encapsulate the compound in PLGA nanoparticles to enhance bioavailability .
  • pH Adjustment : Solubilize the carboxamide group in mildly basic buffers (pH 7.4–8.0) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.